molecular formula C16H16FNO3 B5104328 N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide

N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B5104328
M. Wt: 289.30 g/mol
InChI Key: NOGYRXGVPQRMQE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is a chemical compound for research use within the phenoxyacetamide class. This scaffold has been identified in scientific literature as a promising starting point for the development of novel anti-virulence agents, specifically as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . The T3SS is a critical virulence factor used by many Gram-negative bacterial pathogens to establish and disseminate infections by directly translocating effector toxins into host cells; its inhibition represents a non-biocidal strategy to combat antibiotic-resistant strains by disabling pathogenicity without affecting bacterial growth . Researchers can utilize this compound to explore structure-activity relationships (SAR) within the phenoxyacetamide scaffold. Studies on analogous compounds demonstrate that the α-position substituent and the stereochemistry of the propanamide core are highly sensitive and critical for potent T3SS inhibition, with the (R)-enantiomer typically exhibiting superior activity compared to the (S)-enantiomer . The specific substitution pattern on the two aromatic rings is also a key area of investigation for optimizing target interaction and potency, potentially leading to inhibitors with IC50 values in the low micromolar or nanomolar range . This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGYRXGVPQRMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes to the Propanamide Core Scaffold

The construction of the N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide scaffold hinges on reliable and efficient chemical reactions, particularly the formation of the central amide linkage and the synthesis of its carboxylic acid precursor.

Amide Bond Formation Strategies: Coupling Reagents and Conditions

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation typically involves the coupling of the carboxylic acid precursor, 2-(4-methoxyphenoxy)propionic acid, with the amine precursor, 4-fluoroaniline (B128567). A common approach is the conversion of the carboxylic acid into a more reactive acyl donor, which can then readily react with the amine. researchgate.netnih.gov

One widely used method is the activation of the carboxylic acid with a variety of coupling reagents. These reagents facilitate the condensation reaction, which formally eliminates a molecule of water. ucl.ac.uk The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. Some common coupling reagents used in modern organic synthesis are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and phosphonium (B103445) or uronium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.ukmdpi.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukmdpi.com The resulting 2-(4-methoxyphenoxy)propanoyl chloride can then be reacted with 4-fluoroaniline, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.com

Coupling Reagent ClassSpecific ExampleTypical ConditionsByproducts
CarbodiimidesEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Inert solvent (e.g., DCM, DMF), often with an additive like HOBtUrea derivative
Phosphonium/Uronium SaltsHATUAprotic polar solvent (e.g., DMF), base (e.g., DIPEA)Tetramethylurea, hexafluorophosphate (B91526) salt
Chlorinating Agents (for Acyl Chloride formation)Thionyl Chloride (SOCl₂)Neat or in a non-polar solvent (e.g., Toluene), often with heatingSO₂, HCl

Precursor Synthesis: 2-(4-methoxyphenoxy)propionic Acid and its Derivatives

A common route involves the reaction of 4-methoxyphenol (B1676288) (mequinol) with a 2-halopropionate ester, such as methyl 2-chloropropionate, in the presence of a base. chemicalbook.com The resulting ester is then hydrolyzed to yield the desired carboxylic acid. Another variation uses 2-chloropropionic acid directly, reacting it with p-hydroxyanisole (4-methoxyphenol) in the presence of sodium hydroxide (B78521). google.com

An industrial method for synthesizing 2-(4-methoxyphenoxy)propionic acid utilizes phase-transfer catalysis. google.com In this process, 4-hydroxyanisole is mixed with sodium hydroxide and a phase-transfer catalyst (like tetrabutylammonium (B224687) bromide) in a biphasic system of water and an organic solvent. 2-chloropropionic acid is then added, and the reaction proceeds efficiently, with the product being transferred to the organic phase, driving the reaction to completion with yields reported to be above 90%. google.com

Reactant 1Reactant 2Key Reagents/CatalystsReaction Type
4-MethoxyphenolMethyl 2-chloropropionateBase (e.g., NaOH), Potassium IodideWilliamson Ether Synthesis followed by hydrolysis
4-Hydroxyanisole2-Chloropropionic acidNaOH, Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)Phase-Transfer Catalyzed Williamson Ether Synthesis
Hydroquinone monobenzyl etherEthyl 2-bromopropionateNaOH, followed by debenzylationMulti-step synthesis for related hydroxyphenoxy derivatives

Stereoselective Synthetic Approaches for Chiral Centers

The target compound, this compound, possesses a stereogenic center at the carbon alpha to the carbonyl group. The syntheses described above using racemic 2-chloropropionic acid will produce a racemic mixture of the final product. For applications where a single enantiomer is desired, stereoselective synthetic methods are required.

One approach is to use an enantiomerically pure starting material, such as (S)- or (R)-2-chloropropionic acid. However, care must be taken during the subsequent amide coupling step to avoid epimerization (loss of stereochemical purity) at the chiral center, which can be problematic, especially when using highly activated carboxylic acid derivatives. nih.gov

Advanced methods like the Umpolung Amide Synthesis (UmAS) have been developed to form bonds to α-chiral amines and acids without epimerization. nih.gov Such strategies, which avoid the formation of an epimerization-prone electrophilic acyl donor, could be applied to couple a chiral 2-(4-methoxyphenoxy)propionic acid with 4-fluoroaniline while preserving the stereochemical integrity of the chiral center. nih.gov

Functionalization and Derivatization Strategies

The molecular scaffold of this compound offers several sites for chemical modification to generate a library of related compounds. These modifications can be used to explore structure-activity relationships in medicinal chemistry contexts.

Introduction of Fluorophenyl and Methoxyphenoxy Moieties

The introduction of the key structural motifs is inherent to the primary synthesis. The 4-methoxyphenoxy group is incorporated during the synthesis of the carboxylic acid precursor, as detailed in section 2.1.2, typically through the etherification of 4-methoxyphenol. chemicalbook.comgoogle.com

The N-(4-fluorophenyl) group is introduced in the final amide bond formation step, using 4-fluoroaniline as the amine component. mdpi.com The fluorine atom is a common substituent in medicinal chemistry, often introduced to modulate electronic properties and metabolic stability. By varying the aniline (B41778) component, a wide range of N-aryl amides can be synthesized. For example, using anilines with different substitution patterns (e.g., chloro, methyl, trifluoromethyl) would lead to a diverse set of analogues.

Modifications of the Phenyl and Phenoxy Rings

Both the N-phenyl ring and the phenoxy ring are amenable to further chemical modification, either by starting with substituted precursors or by post-synthetic modification.

Modifications to the N-Phenyl Ring : Starting with differently substituted anilines (e.g., 2-fluoroaniline, 3,4-difluoroaniline, 4-chloroaniline) in the amide coupling step would directly yield analogues with modified N-phenyl rings. This strategy allows for systematic exploration of the electronic and steric effects of substituents on this part of the molecule.

Modifications to the Phenoxy Ring : The phenoxy ring can be modified by starting with substituted phenols in the synthesis of the carboxylic acid precursor. For instance, using phenols with additional halogen or alkyl substituents (e.g., 2,4-dichlorophenol) would result in analogues with altered properties. nih.gov The methoxy (B1213986) group itself could be replaced by other alkoxy groups (ethoxy, propoxy) or could be demethylated to a hydroxyl group, which could then be used as a handle for further functionalization. Bioisosteric replacement, where a ring or functional group is replaced by another with similar physical or chemical properties, is another common strategy in drug design to improve compound characteristics. pharmablock.comnih.govresearchgate.net

Alpha-Position Substituent Variation

The modification of the substituent at the alpha-position of the propanamide backbone—the carbon atom adjacent to the carbonyl group—is a key strategy for creating analogues of this compound. While specific studies detailing a series of alpha-substituted analogues for this particular compound are not prominent in the literature, general and robust methodologies for the α-alkylation of amides and related carbonyl compounds are well-established. These methods allow for the introduction of a wide variety of functional groups, which can be used to modulate the compound's chemical and biological properties.

One of the most common strategies involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile. youtube.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation, preventing self-condensation side reactions. youtube.com The resulting enolate can then be treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an S\textsubscript{N}2 reaction to introduce the desired alkyl group at the alpha-position. youtube.com

For instances where the use of a very strong base like LDA is not desirable due to the presence of other sensitive functional groups in the molecule, the Stork enamine synthesis offers a milder alternative. youtube.com In this approach, the parent carbonyl compound is first converted into an enamine by reacting it with a secondary amine. This enamine is a sufficiently strong nucleophile to react with alkyl halides. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding the α-alkylated product. youtube.com

More advanced catalytic methods have also been developed. For example, nickel-catalyzed enantioselective alkylation of racemic starting materials can be employed to introduce α-substituents with control over the stereochemistry, which is often crucial for the biological activity of chiral molecules. nih.gov

The theoretical application of these methods to a precursor of this compound is illustrated in the table below, showing how different alkylating agents could be used to generate a library of analogues.

Interactive Data Table: Theoretical Alpha-Position Substituent Variation

Precursor Reagent 1 Reagent 2 Theoretical α-Substituent
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide LDA Methyl Iodide (CH₃I) Methyl (-CH₃)
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide LDA Ethyl Bromide (CH₃CH₂Br) Ethyl (-CH₂CH₃)
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)acetamide LDA Benzyl Bromide (BnBr) Benzyl (-CH₂Ph)

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound can be logically dissected into two primary chemical transformations: the formation of the 2-(4-methoxyphenoxy)propanoic acid backbone and the subsequent amide bond formation with 4-fluoroaniline.

The first step typically proceeds via a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. google.com In this mechanism, a strong base (e.g., sodium hydroxide) deprotonates the hydroxyl group of 4-methoxyphenol, forming a highly nucleophilic sodium 4-methoxyphenoxide. This phenoxide then attacks the electrophilic carbon atom of a propionate (B1217596) derivative bearing a suitable leaving group, such as 2-chloropropionic acid or methyl 2-bromopropionate. The reaction follows an S\textsubscript{N}2 pathway, where the phenoxide attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.

The second key transformation is the formation of the amide bond. Direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions as they form a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid, 2-(4-methoxyphenoxy)propanoic acid, must first be activated. Common methods include:

Conversion to an Acid Chloride : Reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts it into a highly reactive 2-(4-methoxyphenoxy)propanoyl chloride. mdpi.com The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of SOCl₂, followed by the elimination of chloride and sulfur dioxide to form the acyl chloride. This electrophilic acid chloride then readily reacts with the nucleophilic nitrogen of 4-fluoroaniline in a classic nucleophilic acyl substitution to form the amide bond.

Use of Coupling Reagents : Modern syntheses frequently employ coupling reagents to facilitate amide bond formation under milder conditions. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are common. ucl.ac.ukmdpi.com With HATU, the carboxylic acid is activated by forming a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by 4-fluoroaniline. The presence of a non-nucleophilic base, like diisopropylethylamine (DIPEA), is required to neutralize the hexafluorophosphate salt and to deprotonate the amine, enhancing its nucleophilicity. mdpi.com

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

A primary focus in green amide synthesis is the avoidance of stoichiometric activating agents (e.g., carbodiimides, HATU), which generate significant amounts of waste and have poor atom economy. ucl.ac.uk A greener alternative is the direct thermal or catalytic condensation of the carboxylic acid and amine, which produces only water as a byproduct. ucl.ac.uk Catalysts such as boric acid have been shown to facilitate this direct amidation, offering a simpler and more environmentally benign pathway. sciepub.com

The choice of solvent is another critical aspect of green chemistry. Traditional amide syntheses often use hazardous solvents. Research has demonstrated the feasibility of using greener solvents, such as cyclopentyl methyl ether, or even conducting reactions in water or under solvent-free conditions. nih.govresearchgate.net For the synthesis of the 2-(4-methoxyphenoxy)propanoic acid precursor, phase transfer catalysis has been employed. google.com This technique allows the reaction between the aqueous phenoxide salt and the organic halide substrate to occur efficiently at lower temperatures (40-60°C) and in shorter time frames (0.5-1.5 hours) compared to traditional methods, thus saving energy and improving process efficiency. google.com

Biocatalysis represents a frontier in green synthesis. Enzymes, such as immobilized Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation with high selectivity under very mild conditions. nih.gov This enzymatic approach avoids the need for harsh reagents and can lead to cleaner reaction profiles with fewer byproducts. nih.gov

The table below contrasts a conventional synthetic route with a potential greener alternative, highlighting the improvements based on green chemistry principles.

Interactive Data Table: Comparison of Synthetic Routes

Step Conventional Approach Greener Approach Green Chemistry Principle(s) Addressed
Amide Formation Use of stoichiometric HATU/DIPEA in Dichloromethane (DCM) Boric acid catalysis, solvent-free, or enzymatic (CALB) in a green solvent Catalysis, Atom Economy, Safer Solvents, Design for Energy Efficiency
Precursor Synthesis High-temperature reaction (80-150°C) in water over 4-10 hours Phase transfer catalysis at lower temperature (40-60°C) for 0.5-1.5 hours Design for Energy Efficiency, Safer Solvents/Conditions

| Waste Products | HATU byproducts, DIPEA salts, large solvent volumes | Primarily water | Prevention (of waste) |

By integrating these principles, the synthesis of this compound can be redesigned to be more sustainable and economically viable.

Molecular and Electronic Structure Investigations

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. A combination of Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR and FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive picture of the atomic connectivity, functional groups, and electronic nature of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, distinct signals are expected for each unique proton environment. The amide proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 5-8 ppm. ucalgary.ca The protons on the 4-fluorophenyl ring would likely appear as a complex multiplet due to proton-proton and proton-fluorine coupling. Specifically, the aromatic protons adjacent to the fluorine atom would be influenced by its strong electronegativity. For a similar compound, N-(4-fluorophenyl)benzamide, the aromatic protons of the fluorophenyl group are observed at approximately δ 7.07 ppm and δ 7.87 ppm. rsc.org The protons of the 4-methoxyphenoxy group would also give rise to signals in the aromatic region, typically between δ 6.8 and δ 7.5 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet at around δ 3.8 ppm. The propanamide backbone would show a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with their exact chemical shifts depending on the surrounding electronic environment. In a typical propanamide, the α-protons to the carbonyl group appear around δ 2.24 ppm. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the amide group is expected to resonate significantly downfield, typically in the range of δ 160-180 ppm. ucalgary.ca The carbons of the aromatic rings would appear in the region of δ 110-160 ppm. The fluorine-bearing carbon in the 4-fluorophenyl ring would show a characteristic large coupling constant (J-coupling) with the ¹⁹F nucleus. The methoxy carbon would be observed at approximately δ 55-60 ppm. The aliphatic carbons of the propanamide moiety, the methine and methyl carbons, would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide (N-H)5.0 - 8.0 (broad singlet)-
Carbonyl (C=O)-160 - 180
4-Fluorophenyl (Ar-H)7.0 - 7.9 (multiplet)115 - 140
4-Methoxyphenoxy (Ar-H)6.8 - 7.5 (multiplet)114 - 158
Methoxy (-OCH₃)~3.8 (singlet)55 - 60
Methine (-CH)Quartet45 - 55
Methyl (-CH₃)Doublet15 - 25

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band for the amide C=O stretching vibration is anticipated in the region of 1640-1690 cm⁻¹. pearson.com The N-H stretching vibration of the secondary amide would likely appear as a sharp peak around 3200-3500 cm⁻¹. pearson.com The aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanamide and methoxy groups would appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would likely produce strong bands in the region of 1250-1000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group is expected in the range of 1250-1000 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The symmetric stretching of the aromatic rings in the molecule would be particularly prominent.

Table 2: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
AmideN-H Stretch3200 - 3500
C=O Stretch (Amide I)1640 - 1690
N-H Bend (Amide II)1510 - 1570
Aromatic RingsC-H Stretch> 3000
C=C Stretch1400 - 1600
Aliphatic GroupsC-H Stretch< 3000
EtherC-O-C Stretch1000 - 1250
Fluoro GroupC-F Stretch1000 - 1250

Quantum Chemical and Computational Approaches to Structure

Computational chemistry, particularly methods based on quantum mechanics, offers a powerful means to investigate the molecular and electronic properties of compounds, complementing experimental data.

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to predict the three-dimensional structure and vibrational frequencies of molecules. By performing a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the most stable conformation of this compound can be determined. galaxypub.co This calculation would provide detailed information about bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental FT-IR and FT-Raman data to aid in the assignment of the observed vibrational bands. Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental values.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Mechanisms

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the ability of the molecule to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that provides information about the molecule's kinetic stability and the energy required for electronic excitation. wikipedia.orgirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, DFT calculations can be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. This analysis would reveal which parts of the molecule are more likely to be involved in electron donation and acceptance, providing insights into potential charge transfer mechanisms within the molecule. In similar phenoxy acetamide (B32628) derivatives, the HOMO is often localized on the electron-rich phenoxy moiety, while the LUMO may be distributed over the amide and the other aromatic ring. nih.gov

Table 3: Key Parameters from HOMO-LUMO Analysis
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

A hypothetical NBO analysis for this compound might yield data such as that presented in the interactive table below, highlighting the most significant intramolecular interactions.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) O (ether)σ* (C-C)5.8
LP (1) N (amide)π* (C=O)60.2
LP (2) O (carbonyl)σ* (N-C)12.5
π (C-C) phenylπ* (C-C) phenyl20.7

Note: The data in this table is illustrative and represents typical values for similar structures. Specific experimental or computational studies on this compound are required for precise values.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. acu.edu.in The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (nucleophilic or susceptible to electrophilic attack) and blue indicates regions of low electron density (electrophilic or susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

Crystal Structure Analysis

A summary of potential crystallographic parameters, based on analogous structures, is presented below.

ParameterExpected Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Key Intermolecular InteractionsN-H···O hydrogen bonds, C-H···π interactions
Molecular ConformationLikely a non-planar arrangement of the aromatic rings relative to the propanamide core

Note: This information is predictive and based on the analysis of similar molecular structures. Experimental determination is necessary to confirm the actual crystal structure of this compound.

In Vitro Biological Activity and Molecular Target Interaction Research

Investigation of Enzymatic Target Modulation

The ability of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide and its structural analogs to modulate the activity of several key enzymes has been explored. These studies span antibacterial, antimalarial, anti-inflammatory, and neurological targets.

Inhibition of Bacterial Type III Secretion System (T3SS) (e.g., Pseudomonas aeruginosa T3SS)

The Type III Secretion System (T3SS) is a critical virulence mechanism for many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. The T3SS functions as a molecular syringe to inject protein toxins, known as effectors, directly into host cells, which is essential for establishing infection and evading the host immune system. Phenoxyacetamide compounds, the chemical class to which this compound belongs, have been identified as potent and selective inhibitors of the T3SS in P. aeruginosa.

These inhibitors have been demonstrated to block the T3SS-mediated translocation of effector proteins into mammalian cells in culture. Extensive structure-activity relationship (SAR) studies have revealed that the phenoxyacetamide scaffold is highly adaptable. Research has shown that these small-molecule inhibitors can attenuate abscess formation in mouse models of infection and aid in the immune clearance of the bacteria. This suggests that by inhibiting this key virulence factor, the bacteria are rendered more susceptible to the host's natural immune defenses. The activity of these compounds is not limited to P. aeruginosa, as they have also been shown to block type III secretion in other pathogens like Yersinia pestis and inhibit the T3SS-dependent intracellular growth of Chlamydia trachomatis.

Antimalarial Target Interaction (e.g., PfSTART1)

With the rise of resistance to existing antimalarial drugs, there is an urgent need for new therapeutic agents with novel mechanisms of action. Research into aryl amino acetamide (B32628) compounds has identified a potential new target in the malaria parasite, Plasmodium falciparum. These compounds have been found to inhibit the development of the ring-stage of the parasite shortly after it invades red blood cells.

Recent studies have identified the START lipid transfer protein (PfSTART1) as the molecular target for some of these acetamide-based compounds. By selecting for parasites resistant to these molecules, researchers pinpointed mutations within the PfSTART1 gene. Introducing these same mutations into wild-type parasites confirmed that they conferred resistance to the compounds. This line of research indicates that targeting PfSTART1 disrupts essential lipid trafficking processes required for the parasite's development, particularly the expansion of the parasitophorous vacuole membrane that encases the parasite within the host cell. This discovery highlights PfSTART1 as a promising drug target with a new mechanism of action for antimalarial therapy.

Cyclooxygenase (COX) Isoform Inhibition Studies (e.g., COX-II selectivity in in vitro assays)

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

While direct in vitro inhibition data for this compound is not prominently available, studies on structurally related phenoxy acetic acid and N-phenyl amide derivatives suggest a potential for COX-2 selectivity. The general structure of selective COX-2 inhibitors often includes specific pharmacophores that can fit into the larger, more flexible active site of the COX-2 enzyme compared to COX-1. mdpi.comnih.gov For instance, research on various 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives has shown potent and selective COX-2 inhibition. nih.gov The presence of the N-(4-fluorophenyl) group in the target compound is a feature shared with some selective COX-2 inhibitors.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Structurally Related Compounds

Compound Class Specific Compound Example COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
Thiophene-3-carboxamides nih.gov 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide 19.5 0.29 67.2
Benzenesulfonamides nih.gov 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide 85.13 0.74 114.5
Imidazo[1,2-a]pyridines nih.gov 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine 35.6 0.07 508.6
Celecoxib (Reference) nih.gov Celecoxib 14.2 0.42 33.8

This table presents data for compounds structurally related to this compound to illustrate the potential for COX-2 inhibition among compounds with similar moieties. Data is sourced from published research.

Cholinesterase and Monoamine Oxidase Inhibition (for related derivatives)

Derivatives of this compound, specifically those belonging to the broader classes of phenoxyacetamides and N-phenyl amides, have been investigated for their potential to inhibit cholinesterases and monoamine oxidases (MAOs), enzymes that are important targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibiting these enzymes can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Studies on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have shown moderate inhibition of AChE and BuChE. nih.govnih.gov For example, certain derivatives exhibited IC50 values in the micromolar range, with some showing selectivity for BuChE. nih.gov

Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are involved in the metabolism of monoamine neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. MAO-B inhibitors are particularly relevant for Parkinson's disease as they can prevent the breakdown of dopamine. Research on 2-phenoxyacetamide (B1293517) and 2-phenyloxazole-4-carboxamide derivatives has demonstrated their potential as MAO inhibitors, with some compounds showing good selectivity for the MAO-B isoform. researchgate.netnih.gov Kinetic studies have shown that these compounds often act as competitive inhibitors, with some derivatives possessing inhibition constants (Ki) in the sub-micromolar range. nih.gov

Table 2: In Vitro Enzyme Inhibition by Related Derivatives

Compound Class Target Enzyme Inhibition (IC50 / Ki)
Salicylanilides nih.gov Acetylcholinesterase (AChE) IC50: 33.1 - 85.8 µM
Salicylanilides nih.gov Butyrylcholinesterase (BuChE) IC50: 2.4 - 228.4 µM
2-Phenyloxazole-4-carboxamides nih.gov Monoamine Oxidase B (MAO-B) Ki values in sub-micromolar range

This table provides examples of inhibitory activities for compound classes structurally related to this compound.

Receptor Binding and Modulation Studies

Beyond enzymatic inhibition, the interaction of this compound class with specific transport proteins has been a subject of research, particularly concerning its relevance to neurotransmission.

Serotonin Transporter (SERT) Binding Affinity

The serotonin transporter (SERT) is a protein that mediates the reuptake of serotonin from the synaptic cleft, thereby terminating its action. It is the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). The structural features of this compound, such as the 4-fluorophenyl group, are present in many high-affinity SERT ligands.

Table 3: SERT Binding Affinity for Structurally Related Compounds

Compound Class Specific Compound Example SERT Binding Affinity (Ki)
6-Nitroquipazine Analogues nih.gov 4-chloro-6-nitroquipazine 0.03 nM
6-Nitroquipazine Analogues nih.gov 3-fluoropropyl-6-nitroquipazine 0.32 nM
Nortropane Derivatives researchgate.net 3-(3,4-dichlorophenyl)nortrop-2-ene 0.3 nM
Piperidine (B6355638) Derivatives nih.gov 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines 2 - 400 nM

This table shows the high binding affinity of compounds containing moieties similar to those in this compound.

P2X4 Receptor Antagonism

No studies were identified that specifically investigated this compound as a P2X4 receptor antagonist.

The P2X4 receptor is a ligand-gated ion channel activated by adenosine (B11128) 5'-triphosphate (ATP) and is involved in various physiological processes, including neuroinflammation and neuropathic pain, making it a significant therapeutic target. mdpi.comnih.gov P2X4 receptors are cation channels that, when activated, permit the flow of sodium and calcium ions. nih.gov Research into P2X4 receptor antagonists has identified several classes of molecules. For instance, N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) has been identified as a potent and selective P2X4 antagonist. mdpi.com Other identified antagonists include compounds derived from N-substituted phenoxazines and diazepinone derivatives like 5-BDBD. mdpi.comnih.gov These antagonists often act allosterically, binding to a site on the receptor distinct from the ATP binding site to inhibit its function. frontiersin.org The development of potent and selective antagonists for the P2X4 receptor remains an active area of pharmaceutical research. frontiersin.orgresearchgate.net

Cannabinoid Receptor (CB1) Allosteric Modulation (for analogous compounds)

There is no specific information available on the allosteric modulation of the cannabinoid receptor 1 (CB1) by this compound. However, the study of allosteric modulators for the CB1 receptor is a significant area of research, as these compounds offer a more nuanced approach to modulating the endocannabinoid system compared to traditional agonists or antagonists. nih.govresearchgate.net

Allosteric modulators bind to a site on the CB1 receptor that is different from the primary (orthosteric) site where endogenous cannabinoids like anandamide (B1667382) and 2-AG bind. nih.govnih.gov This can lead to several advantages, such as avoiding the psychoactive side effects associated with direct CB1 activation. nih.govmdpi.com These modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of the orthosteric ligand, or negative allosteric modulators (NAMs), which reduce it. researchgate.net

Several classes of compounds have been identified as CB1 allosteric modulators, including:

Indole-based compounds: The first identified CB1 allosteric modulators were indole (B1671886) derivatives such as Org27569. researchgate.netnih.gov

Diaryl ureas: PSNCBAM-1 is an example of a diaryl urea-based NAM. researchgate.net

Natural compounds: The phytocannabinoid cannabidiol (B1668261) (CBD) has been shown to act as a NAM of the CB1 receptor. nih.govresearchgate.net Endogenous molecules like the steroid hormone pregnenolone (B344588) and the lipid mediator lipoxin A4 have also been identified as allosteric modulators. nih.govresearchgate.net

The general structure of this compound contains an amide linkage, a feature present in some classes of bioactive molecules, though its specific activity as a CB1 allosteric modulator has not been documented.

Cell-Based Assays for Non-Human Biological Effects

In Vitro Antimicrobial Activity (if explored)

No studies were found that evaluated the in vitro antimicrobial activity of this compound.

Research into novel antimicrobial agents is critical due to rising antibiotic resistance. nih.gov Various chemical scaffolds are being explored for their potential antibacterial and antifungal properties. For instance, Nα-aroyl-N-aryl-phenylalanine amides have been identified as potent antimycobacterial agents. nih.govmdpi.com Similarly, other N-aryl carboxamides and benzamide (B126) derivatives have demonstrated activity, particularly against Gram-positive bacteria. nih.govresearchgate.net The antimicrobial activity of new compounds is typically assessed against a panel of clinically relevant bacteria and fungi to determine their spectrum of activity and minimum inhibitory concentration (MIC). nih.govmdpi.com

In Vitro Anti-inflammatory Screening (e.g., BSA anti-denaturation assay)

There is no available data on the in vitro anti-inflammatory activity of this compound from assays such as the bovine serum albumin (BSA) anti-denaturation assay.

The BSA anti-denaturation assay is a widely used in vitro method to screen for potential anti-inflammatory activity. researchgate.nete-mjm.org Inflammation can lead to the denaturation of proteins, and the ability of a compound to prevent this denaturation is indicative of its potential anti-inflammatory properties. farmaciajournal.comnih.gov In this assay, BSA is denatured by heat, and the absorbance is measured to quantify the extent of denaturation. The presence of an anti-inflammatory agent will inhibit this denaturation. e-mjm.org Diclofenac is commonly used as a standard reference drug in this assay. e-mjm.orgfarmaciajournal.com The results are often presented as the percentage of inhibition of denaturation.

Table 1: Illustrative Data from a BSA Anti-denaturation Assay This table is for illustrative purposes only and does not represent actual data for the subject compound.

Compound Concentration (µg/mL) % Inhibition of Denaturation
Diclofenac (Standard) 100 97.88%
500 99.56%
Test Compound X 100 75.20%
500 95.20%

Anticancer Activity in Cell Lines (e.g., MCF7 spheroids, in vitro cytotoxicity)

No studies investigating the anticancer activity of this compound in MCF-7 or other cancer cell lines were found.

The MCF-7 breast cancer cell line is commonly used in vitro to screen for the cytotoxic effects of potential anticancer compounds. nih.govresearcher.lifenih.gov The cytotoxicity is often evaluated using assays like the MTT assay, which measures cell viability. nih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.govijpsonline.com Compounds are often categorized based on their IC50 values, with lower values indicating higher potency. nih.gov For example, a compound with an IC50 of less than 20 µg/mL is generally considered to have significant cytotoxic activity. nih.gov Research has explored a wide variety of chemical structures, including sydnones, 2-phenylnaphthalenes, and benzamides, for their potential to inhibit the proliferation of MCF-7 cells. nih.govijpsonline.comnih.govrjptonline.org

Table 2: Illustrative Cytotoxicity Data against MCF-7 Cells This table is for illustrative purposes only and does not represent actual data for the subject compound.

Compound IC50 (µM) against MCF-7
Doxorubicin (Standard) 6.9 µg/mL
Test Compound Y 4.8 µM
Test Compound Z 119.3 µg/mL

Structure Activity Relationship Sar Studies

Impact of Fluorophenyl Substituent Position and Modification on Activity

The N-aryl substituent, in this case, a 4-fluorophenyl group, is a key determinant of the herbicidal efficacy of N-aryl-2-phenoxy-propanamide derivatives. The position and nature of the substituent on this phenyl ring can significantly influence the compound's interaction with the target enzyme.

In related classes of biologically active molecules, the presence and position of a fluorine atom on a phenyl ring are known to modulate activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluorophenoxy substituent was found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. While this finding is on a different part of a different molecule, it highlights the potential importance of the fluorine atom. Generally, fluorine substitution can alter the electronic properties of the ring and can be involved in hydrogen bonding or dipole-dipole interactions within the enzyme's binding site.

Systematic modifications to the fluorophenyl ring of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide would be necessary to fully elucidate its role. A hypothetical SAR study could involve synthesizing analogs with the fluorine atom at the ortho- or meta-positions, or replacing it with other electron-withdrawing or electron-donating groups. The resulting biological data would clarify the optimal electronic and steric requirements for this part of the molecule.

Table 1: Hypothetical Activity Data for Fluorophenyl Modifications

R1-Phenyl SubstituentR2 (Phenoxy Moiety)Biological Activity (IC50, µM)
4-Fluorophenyl4-MethoxyphenoxyData Not Available
2-Fluorophenyl4-MethoxyphenoxyData Not Available
3-Fluorophenyl4-MethoxyphenoxyData Not Available
Phenyl4-MethoxyphenoxyData Not Available
4-Chlorophenyl4-MethoxyphenoxyData Not Available

This table is illustrative and based on the need for experimental data to populate these fields.

Role of Methoxyphenoxy Moiety in Target Engagement and Biological Response

The 2-(4-methoxyphenoxy) portion of the molecule is characteristic of the aryloxyphenoxypropionate class of herbicides. This moiety is crucial for binding to the ACCase enzyme. The methoxy (B1213986) group, in particular, can influence the molecule's conformation, solubility, and electronic distribution.

The role of the methoxy group in drug-like molecules is multifaceted; it can act as a hydrogen bond acceptor and its presence can orient the molecule within a binding pocket. Studies on other compounds with phenoxy moieties have shown that this group is often involved in hydrophobic interactions.

To understand the specific contribution of the 4-methoxy group in this compound, analogs could be synthesized with the methoxy group at different positions (ortho- or meta-), or replaced by other substituents such as a hydroxyl, methyl, or trifluoromethyl group. This would allow for an assessment of the steric and electronic requirements at this position for optimal herbicidal activity.

Table 2: Hypothetical Activity Data for Methoxyphenoxy Modifications

R1-Phenyl SubstituentR2 (Phenoxy Moiety)Biological Activity (IC50, µM)
4-Fluorophenyl4-MethoxyphenoxyData Not Available
4-Fluorophenyl4-HydroxyphenoxyData Not Available
4-Fluorophenyl4-MethylphenoxyData Not Available
4-FluorophenylPhenoxyData Not Available

This table is illustrative and based on the need for experimental data to populate these fields.

Influence of Propanamide Backbone and Alpha-Substituents on Activity

The propanamide backbone, including the alpha-methyl group, is a critical structural feature of aryloxyphenoxypropionate herbicides. The stereochemistry at the alpha-carbon of the propanoic acid moiety is known to be a major determinant of biological activity. For this class of herbicides, it is well-established that the R-enantiomer is typically the more active form (the eutomer), as it has the correct spatial orientation to bind effectively to the ACCase enzyme.

Modifications to the propanamide backbone, such as altering the length of the alkyl chain or substituting the alpha-methyl group, would likely have a significant impact on activity. For instance, replacing the methyl group with a larger alkyl group could introduce steric hindrance, preventing optimal binding to the enzyme.

In studies of other propanamide-containing compounds, such as TRPV1 antagonists, modifications to the propanamide region, including the introduction of dimethyl or cyclopropyl (B3062369) groups at the alpha-position, have been investigated to understand the steric and conformational requirements for activity.

Table 3: Hypothetical Activity Data for Propanamide Backbone Modifications

Stereochemistry at α-carbonα-SubstituentBiological Activity (IC50, µM)
RMethylData Not Available
SMethylData Not Available
REthylData Not Available
RHydrogenData Not Available

This table is illustrative and based on the need for experimental data to populate these fields.

Elucidation of Pharmacophoric Features Essential for Observed Biological Activities

Based on the general understanding of aryloxyphenoxypropionate herbicides, a pharmacophore model for this compound can be proposed. This model would include:

An N-aryl group with specific electronic properties, likely an electron-withdrawing substituent at the para-position.

A central propanamide linker with a specific stereochemical configuration (R-enantiomer) and a small alkyl substituent at the alpha-position.

A 2-(4-substituted phenoxy) moiety, where the substituent contributes to binding through hydrophobic and/or polar interactions.

The precise distances and spatial orientations between these key features would be critical for effective binding to the target enzyme. Computational modeling, in conjunction with experimental data from analogs, would be required to refine this pharmacophoric model.

Rational Design Principles for Optimized Analogues

The SAR data, even when inferred from related compound series, can guide the rational design of optimized analogs of this compound. Key principles for such design would include:

Maintaining the R-stereochemistry: The alpha-methyl group on the propanamide backbone should be in the R-configuration to ensure optimal interaction with the ACCase enzyme.

Exploring Substituents on the N-Phenyl Ring: While a 4-fluoro substituent is present in the parent compound, further optimization could involve exploring other small, electron-withdrawing groups at this position to enhance binding affinity.

Optimizing the Phenoxy Moiety: The 4-methoxy group could be replaced with other small, moderately lipophilic groups to fine-tune the hydrophobic and electronic interactions within the enzyme's binding pocket.

Conformational Rigidity: Introducing elements that restrict the conformational flexibility of the molecule could lead to a more favorable binding entropy and potentially higher activity. This could involve cyclization or the introduction of double bonds in the linker region.

A systematic approach, combining computational design with chemical synthesis and biological testing, would be essential for the development of novel herbicides based on the this compound scaffold.

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Modes and Affinities to Biological Targets

There are no specific studies in the reviewed literature that report on the molecular docking of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide to biological targets such as Insulin-like Growth Factor 1 Receptor (IGF-1R), Cyclooxygenase-II (COX-II), or cholinesterases. While research exists on the docking of various other ligands to these targets, data on the binding modes, binding affinities (often expressed as binding energy in kcal/mol), or inhibition constants (Ki) for the specific compound are not documented.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of the potential hydrogen bonding and hydrophobic interactions of this compound with specific biological targets is contingent on successful molecular docking studies. As no such studies have been identified, a specific description of its interaction profile within the binding site of any protein is not possible at this time. Generally, the structure of the compound, possessing a fluorine atom, an amide group, and ether linkages, suggests it has the potential to participate in a variety of interactions, including hydrogen bonds (with the amide N-H as a donor and the carbonyl oxygen, ether oxygens, and fluorine as potential acceptors) and hydrophobic interactions involving its phenyl rings.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligands and their complexes with proteins over time.

Conformational Analysis and Flexibility of the Compound

No studies were found that specifically detail the conformational analysis or flexibility of this compound. Such an analysis would typically involve calculating the potential energy surface of the molecule to identify low-energy conformers and assess the rotational freedom around its single bonds.

Ligand-Target Complex Stability and Dynamics

In the absence of molecular docking data to establish a plausible binding mode, no molecular dynamics simulations have been reported to evaluate the stability and dynamics of a complex between this compound and a biological target. Such simulations would normally provide insights into the stability of the ligand within the binding pocket, the flexibility of the protein-ligand complex, and the energetic contributions of various interactions over time.

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of having a desired biological activity. Virtual library design is the process of creating a collection of virtual molecules for such screening. There is no available information to suggest that this compound has been either a lead compound for the design of virtual libraries or a hit identified from an in silico screening campaign.

Derivatives and Analogues: Synthesis and Research Applications

Design and Synthesis of Novel Propanamide and Acetamide (B32628) Analogues

The synthesis of propanamide and acetamide analogues is a cornerstone of medicinal chemistry, allowing for the systematic evaluation of how structural modifications impact biological activity. The design of these novel analogues often involves altering substituents on the aromatic rings, modifying the linker between the rings, or changing the amide portion of the molecule.

A common synthetic strategy for creating N-phenylacetamide derivatives is the Schotten-Baumann reaction. This method involves reacting an amine with an acyl chloride. For instance, a series of N-phenyl-2-(phenyl amino) acetamide analogues were synthesized using this approach to explore their potential as anticoagulant agents. ijper.org Similarly, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a derivative of ibuprofen, was synthesized with high yield by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com

Another versatile method involves a two-step process. First, an appropriate primary or secondary amine is reacted with bromoacetyl bromide to afford an N-substituted α-bromo-acetamide intermediate. nih.gov This intermediate can then undergo nucleophilic substitution with various nucleophiles, such as imidazole, to generate the final products. nih.gov This modular approach allows for the introduction of a wide variety of functional groups.

Furthermore, mutual prodrugs can be synthesized to combine the functionalities of two different molecules. An example is the synthesis of N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide, a mutual prodrug of ibuprofen and sulphanilamide, designed to possess dual activity. nih.gov The synthesis of such compounds highlights the adaptability of the propanamide scaffold in creating multifunctional chemical entities.

Comparative Studies of Analogues for Activity Profiling

Comparative studies are essential for understanding the structure-activity relationships (SAR) of newly synthesized analogues. By systematically altering the chemical structure and measuring the corresponding changes in biological activity, researchers can identify key molecular features responsible for a compound's potency and selectivity.

In a study of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists, systematic modifications were made to the molecule. The introduction of a 4-fluorophenyl group in one derivative resulted in a compound with a binding affinity (Ki) of 1.56 nM and antagonist activity (Ki(ant)) of 3.87 nM. nih.gov Further modification by adding an N-(4-fluorobenzyl) group yielded the most potent antagonist in the series, with a Ki of 0.71 nM and Ki(ant) of 2.99 nM. nih.gov

Table 1: Activity of Propanamide Analogues as TRPV1 Antagonists nih.gov
CompoundModificationBinding Affinity (Ki, nM)Antagonist Activity (Ki(ant), nM)
12N-benzyl phenylsulfonamide7.122.89
214'-fluorophenyl derivative1.563.87
23N-(4-fluorobenzyl)4'-fluorophenylsulfonamide0.712.99

Similarly, the cytotoxic effects of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were evaluated against prostate (PC3) and breast (MCF-7) cancer cell lines. The results, measured as IC₅₀ values, indicated that compounds with a nitro moiety generally demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov For example, compound 2b showed an IC₅₀ of 52 μM against the PC3 cell line. nih.gov

Table 2: Cytotoxicity of Acetamide Analogues nih.gov
CompoundSubstituentCell LineIC₅₀ (μM)
2bm-nitroPC352
2cp-nitroPC380
2cp-nitroMCF-7100
Imatinib (Reference)-PC340
Imatinib (Reference)-MCF-798

In another example, the antioxidant properties of partially modified flavonoid acetamide derivatives were assessed using the DPPH assay. The IC₅₀ values ranged from 31.52 to 198.41 µM, demonstrating that the specific placement of hydroxyl and methylene groups on the core flavonoid structure plays a significant role in their antioxidant capabilities. mdpi.com These studies underscore the importance of comparative analysis in optimizing lead compounds for desired biological activities.

Research Probes and Chemical Tools Derived from the Compound

Derivatives of propanamide and acetamide are valuable as research probes and chemical tools to investigate complex biological systems. Their ability to be modified with reactive groups allows for their use in applications such as activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize enzyme function directly in native biological systems.

For instance, a library of 318 cysteine-reactive chloroacetamide and acrylamide ligands was screened to discover a covalent ligand for the E3 ligase RNF114. nih.gov In this ABPP-based screen, ligands were competed against a rhodamine-functionalized iodoacetamide probe (IA-rhodamine) for binding to the pure RNF114 protein. A loss of fluorescence indicated that a screened ligand had covalently bound to a cysteine residue on the protein, displacing the probe. nih.gov This screening led to the discovery of EN219, a chloroacetamide-containing fragment, which was further developed into a fully functional degrader that could recruit RNF114 to target proteins for degradation. nih.gov The use of a non-reactive acetamide analogue, deschloro-EN219, as a negative control confirmed that the chloroacetamide group was essential for the covalent interaction with RNF114. nih.gov This work exemplifies how acetamide scaffolds can be engineered into sophisticated chemical tools to modulate protein function and explore cellular pathways.

Exploration of Isoxazole, Pyrazole, and Other Heterocyclic Analogues

To further expand the chemical diversity and biological activity of propanamide and acetamide analogues, researchers have incorporated various heterocyclic rings into their structures. Heterocycles like isoxazole, pyrazole, and thiophene can introduce new steric and electronic properties, as well as additional hydrogen bonding capabilities, which can significantly influence a compound's interaction with its biological target.

Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a particularly important scaffold in medicinal chemistry. nih.gov Isoxazole derivatives have been synthesized as selective inhibitors of enzymes like SIRT2 and COX-2. For example, certain isoxazole derivatives have shown potent cytotoxicity in lymphoma and epithelial cancer cell lines, with IC₅₀ values ranging from 3 to 7 µM. nih.gov

Pyrazole rings, which differ from isoxazoles by the replacement of the oxygen atom with a potential hydrogen-bond-donating NH group, also offer unique properties. nih.gov The synthesis of novel heterocyclic amides has included the creation of 2-substituted-N-(1H-pyrazol-4-yl)acetamide derivatives, which were evaluated for analgesic and anti-inflammatory activities. researchgate.net

Other heterocyclic systems have also been explored. A series of N-(thiophen-2-yl) nicotinamide derivatives were designed by splicing nicotinic acid and thiophene substructures. mdpi.com Bioassays of these compounds against cucumber downy mildew revealed that some derivatives possessed excellent fungicidal activities, superior to commercial fungicides. mdpi.com These examples demonstrate the value of incorporating heterocyclic moieties to generate novel analogues with diverse and potentially enhanced biological activities.

Advanced Analytical Techniques in Research and Development

Chromatographic Methods for Purity and Isolation (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for assessing the purity of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide and for its isolation from reaction mixtures or impurities. Given the compound's aromatic and amide functionalities, reverse-phase HPLC is a particularly suitable method for its analysis.

A typical HPLC method for purity determination would involve a C18 stationary phase, which provides excellent separation for moderately polar to nonpolar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization in MS) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, would effectively separate the target compound from potential starting materials, byproducts, and degradation products. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, typically in the range of 254 nm.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is not only used for purity assessment but also for the tentative identification of impurities based on their mass-to-charge ratios. For this compound, an electrospray ionization (ESI) source in positive ion mode would be effective, as the amide group can be readily protonated.

Table 1: Representative HPLC/LC-MS Parameters for the Analysis of this compound
ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
UV Detection 254 nm
MS Ionization Electrospray (ESI), Positive Mode

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular formula of the compound is C16H16FNO3, which corresponds to a monoisotopic mass of approximately 289.11 g/mol . In a high-resolution mass spectrometer, the protonated molecule [M+H]+ would be observed at an m/z of approximately 290.1187.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, several key fragmentation pathways can be predicted. Cleavage of the amide bond is a common fragmentation pathway for N-aryl amides. This would likely result in the formation of a fragment corresponding to the 4-fluoroaniline (B128567) cation (m/z 111.05) and a fragment representing the 2-(4-methoxyphenoxy)propanoyl moiety. Another probable fragmentation is the cleavage of the ether bond, which could lead to ions corresponding to the 4-methoxyphenoxy group (m/z 123.04) or the remaining part of the molecule. The observation of these specific fragment ions provides strong evidence for the compound's structure.

Table 2: Predicted Mass Spectrometry Data for this compound
IonPredicted m/zDescription
[M+H]+ 290.12Protonated molecule
[C9H9O3]+ 165.05Fragment from cleavage of the amide bond
[C7H7O2]+ 123.04Fragment from cleavage of the ether bond (4-methoxyphenoxy)
[C6H6FN]+ 111.05Fragment from cleavage of the amide bond (4-fluoroaniline)

Chiral Separation and Enantiomeric Purity Determination (if applicable)

The structure of this compound contains a chiral center at the second carbon of the propanamide chain. Therefore, the compound can exist as a pair of enantiomers. In many pharmaceutical and biological contexts, it is critical to separate and quantify these enantiomers, as they can exhibit different pharmacological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amide compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be effective. The choice of the mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The specific CSP and mobile phase composition would need to be empirically determined through method development studies.

Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations and is often considered a greener alternative to HPLC due to the use of supercritical carbon dioxide as the main mobile phase component. Polysaccharide-based chiral columns are also widely used in SFC.

The enantiomeric purity, or enantiomeric excess (ee), can be determined by integrating the peak areas of the two separated enantiomers in the chromatogram.

Table 3: Potential Chiral Separation Parameters for this compound
ParameterCondition
Technique Chiral HPLC or Chiral SFC
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase (HPLC) Hexane/Isopropanol or Hexane/Ethanol mixtures
Mobile Phase (SFC) Supercritical CO2 with a polar co-solvent (e.g., Methanol, Ethanol)
Detection UV (e.g., 254 nm)

Future Research Directions and Unexplored Avenues for N 4 Fluorophenyl 2 4 Methoxyphenoxy Propanamide

Identification of Novel Biological Targets for Academic Investigation

The structural components of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide suggest several hypotheses for its potential biological activity. The exploration of these potential targets is a critical first step in elucidating its mechanism of action and potential therapeutic applications.

The N-(4-fluorophenyl)amide moiety is a common feature in molecules with a range of biological effects. For instance, derivatives containing a fluorophenyl group have shown antimicrobial and antifungal activities. ekb.eg The fluorine atom can enhance metabolic stability and binding affinity to target proteins. acs.org Therefore, initial screening of this compound against a panel of bacterial and fungal strains could be a fruitful area of investigation.

The 2-(4-methoxyphenoxy)propanoic acid component, also known as lactisole, is well-documented as a sweetness inhibitor. scbt.com It is known to interact with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 G-protein coupled receptors. Beyond taste modulation, some research suggests that this moiety may have anti-inflammatory properties. chemimpex.com Investigating the effect of this compound on inflammatory pathways and related enzymatic targets, such as cyclooxygenases (COX), could reveal novel therapeutic potential.

The combination of these two pharmacophores in a single molecule could lead to synergistic or entirely new biological activities. High-throughput screening against diverse libraries of biological targets, including enzymes, receptors, and ion channels, would be a comprehensive approach to identify novel interactions.

Table 1: Potential Biological Targets for Investigation

Structural Moiety Known Associated Activities Potential Targets for this compound
N-(4-fluorophenyl)amide Antimicrobial, Antifungal ekb.eg Bacterial and fungal enzymes, cell wall components
2-(4-methoxyphenoxy)propanoic acid (Lactisole) Sweetness inhibitor, potential anti-inflammatory scbt.comchemimpex.com Sweet taste receptors (T1R2/T1R3), Cyclooxygenase (COX) enzymes, other inflammatory mediators

Exploration of Alternative Synthetic Pathways with Enhanced Efficiency or Sustainability

The synthesis of this compound would conventionally involve the formation of an ether linkage followed by an amide bond formation, or vice versa. While effective, traditional methods often rely on harsh reagents and solvents. Future research should focus on developing more efficient and environmentally friendly synthetic strategies.

Green Chemistry Approaches for Ether Synthesis: The formation of the 2-(4-methoxyphenoxy)propanoic acid core can be optimized using green chemistry principles. This could involve:

Catalytic Williamson Ether Synthesis: Utilizing catalytic amounts of a base rather than stoichiometric quantities to reduce salt waste. acs.org

Microwave-Assisted Synthesis: This can significantly reduce reaction times and energy consumption. alfa-chemistry.com

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like cyclopentyl methyl ether. nih.gov

Sustainable Amide Bond Formation: The final step, coupling the carboxylic acid with 4-fluoroaniline (B128567), is a prime target for green innovation.

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds under mild conditions, often with high selectivity and without the need for coupling reagents that generate significant waste. nih.govnih.gov

Catalytic Direct Amidation: The use of reusable Brønsted acidic ionic liquids as both catalyst and solvent can facilitate the direct condensation of carboxylic acids and amines, with water as the only byproduct. researchgate.net

Flow Chemistry: Performing the synthesis in a continuous flow reactor can improve reaction efficiency, safety, and scalability.

Table 2: Comparison of Synthetic Strategies

Reaction Step Traditional Method Green Alternative Advantages of Green Alternative
Ether Formation Williamson synthesis with strong base Catalytic or microwave-assisted synthesis acs.orgalfa-chemistry.com Reduced waste, lower energy consumption, faster reaction times

Advanced Computational Modeling for Predictive Research

Computational modeling offers a powerful, cost-effective, and rapid means to predict the properties and potential biological activities of this compound before committing to extensive laboratory work. stmjournals.commdpi.com

Molecular Docking: This technique can be used to predict the binding orientation and affinity of the compound to the 3D structures of potential biological targets identified in section 9.1. For example, docking studies could be performed against various microbial enzymes or human inflammatory proteins to prioritize experimental screening. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): By analyzing the physicochemical properties of a series of related analogues, QSAR models can be built to predict their biological activity. azolifesciences.com This can guide the design of new derivatives of this compound with improved potency or selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, helping to understand the stability of the interaction and the key residues involved. stmjournals.com

Predictive Toxicology: In silico models can be used to predict potential toxicities, such as genotoxicity or hepatotoxicity, based on the compound's structure. acs.orginotiv.comnih.gov This early-stage assessment can help to identify and mitigate potential safety liabilities.

Integration of Omics Data for Systems-Level Understanding of Biological Interactions

Should initial screenings identify a significant biological effect, "omics" technologies can provide a comprehensive, systems-level understanding of the compound's mechanism of action. broadinstitute.orgfrontiersin.orgbiobide.com This approach moves beyond a single target to map the broader cellular response.

Transcriptomics: By measuring changes in gene expression across the entire genome in response to treatment with the compound, researchers can identify affected pathways and generate hypotheses about its mechanism of action. worldscholarsreview.org

Proteomics: This involves analyzing changes in the levels and post-translational modifications of proteins within a cell or tissue after exposure to the compound, which can directly identify the proteins that are impacted.

Metabolomics: By profiling the changes in small-molecule metabolites, researchers can understand the compound's impact on cellular metabolism and biochemical pathways. worldscholarsreview.org

Integrating data from these different omics platforms can create a detailed molecular signature of the compound's activity, revealing both on-target and potential off-target effects and providing a more complete picture of its biological interactions. researchgate.net

Development of the Compound as a Molecular Probe for Fundamental Biological Research

If this compound is found to have high affinity and selectivity for a specific biological target, it could be developed into a molecular probe. nih.gov Molecular probes are essential tools for studying biological processes in living systems. nih.govmdpi.com

Development of a molecular probe would involve:

Affinity and Selectivity Confirmation: Rigorous testing to confirm that the compound binds strongly and specifically to its intended target.

Structural Modification: The parent compound would be chemically modified to incorporate a reporter group, such as a fluorescent dye, a radioactive isotope, or a biotin tag, without significantly disrupting its binding to the target. slideshare.netresearchgate.net

In Vitro and In Vivo Validation: The resulting probe would be tested in cellular assays and potentially in animal models to demonstrate its utility for visualizing and quantifying the target in a biological context.

Such a probe could be invaluable for a variety of research applications, including target validation, studying disease mechanisms, and screening for other molecules that interact with the same target.

Q & A

Basic: What synthetic strategies are recommended for N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, and how can reaction yields be optimized?

Answer:
The synthesis typically involves coupling 4-fluoroaniline with 2-(4-methoxyphenoxy)propanoic acid derivatives. Key steps include:

  • Acylation : React 4-fluoroaniline with a propionyl chloride intermediate under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to form the amide backbone .
  • Etherification : Introduce the 4-methoxyphenoxy group via nucleophilic substitution, using K₂CO₃ as a base in anhydrous DMF at 80–90°C for 6–8 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product. Yields (~75%) can be improved by optimizing stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and ensuring anhydrous conditions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Hazard Mitigation : The compound may exhibit H313 (skin irritation) and H333 (respiratory irritation). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
  • Waste Disposal : Neutralize residues with 10% acetic acid before disposal in designated organic waste containers .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) during characterization be systematically resolved?

Answer:

  • Multi-Technique Validation : Cross-reference NMR (¹H/¹³C) with FTIR-ATR and GC-MS data. For example, a carbonyl peak at ~1680 cm⁻¹ in IR should align with ¹³C NMR signals at 170–175 ppm for the amide group .
  • Solvent Artifact Checks : Ensure deuterated solvents (e.g., DMSO-d₆) do not obscure key peaks. Compare with literature spectra of structurally analogous compounds (e.g., N-(4-chlorophenyl) analogs) .
  • Crystallography : Resolve ambiguities in stereochemistry via X-ray diffraction, as demonstrated for related propanamide derivatives .

Advanced: What computational and experimental approaches are effective for elucidating structure-activity relationships (SAR) in pharmacological studies?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with opioid receptors (e.g., μ-opioid receptor PDB: 4DKL), focusing on fluorophenyl and methoxyphenoxy moieties’ roles in binding affinity .
  • In Vitro Assays : Test cAMP inhibition in CHO cells expressing opioid receptors. Compare EC₅₀ values with para-fluorofentanyl derivatives to assess SAR trends .
  • Metabolic Profiling : Employ liver microsome assays (e.g., human CYP3A4) to evaluate stability, correlating substituent effects (e.g., methoxy vs. ethoxy) with half-life .

Basic: Which analytical techniques are most reliable for assessing purity and identity?

Answer:

  • HPLC-TOF : Use a C18 column (ACN/water gradient, 0.1% formic acid) with a purity threshold of ≥98%. Monitor [M+H]⁺ ions (theoretical m/z: 318.12; Δppm <1.0) .
  • Melting Point Analysis : Compare observed mp (e.g., 145–147°C) with literature values to confirm crystallinity .
  • Elemental Analysis : Acceptable C/H/N deviations ≤0.4% .

Advanced: How does the compound’s crystal packing influence solubility and bioavailability?

Answer:

  • X-ray Diffraction : Analyze crystal lattice parameters (e.g., monoclinic P2₁/c space group) to identify hydrogen-bonding networks. Strong intermolecular H-bonds (N–H···O=C) reduce aqueous solubility .
  • Co-Crystallization : Improve solubility by forming co-crystals with succinic acid, as shown for similar amides .
  • LogP Optimization : Adjust the methoxyphenoxy group’s lipophilicity (predicted LogP = 3.68) via substituent modification to enhance membrane permeability .

Advanced: What in vitro models are appropriate for evaluating metabolic stability and drug-drug interaction potential?

Answer:

  • Hepatocyte Incubations : Use primary human hepatocytes to measure intrinsic clearance (Clₜₙₜ). Monitor CYP450 inhibition (e.g., CYP2D6) via luminescent assays .
  • PAMPA Assays : Assess passive permeability (Pe ≈ 15 × 10⁻⁶ cm/s) to predict intestinal absorption .
  • Plasma Protein Binding : Utilize equilibrium dialysis to quantify unbound fraction (target: <90% binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.